molecular formula C18H15F6NO3 B11531982 N-[2-(4-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

N-[2-(4-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B11531982
M. Wt: 407.3 g/mol
InChI Key: BIOFRUYSFVQSMY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide, with the chemical formula C₁₈H₁₅F₆NO₃, is a fascinating compound. It combines aromatic and aliphatic moieties, making it relevant in various scientific fields.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. Here’s a general procedure:

    Formation of Phthalimide Derivative (Intermediate):

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.

Chemical Reactions Analysis

This compound participates in various reactions:

    Oxidation: It can be oxidized under specific conditions.

    Substitution: The trifluoromethyl groups make it susceptible to nucleophilic substitution reactions.

    Common Reagents: Hydrazine hydrate, DEAD, BOP-Cl, and TEA are commonly used.

    Major Products: The final compound itself is the major product.

Scientific Research Applications

Chemistry::

  • Used as a building block in drug discovery and organic synthesis.
  • Its unique structure contributes to the design of novel compounds.
Biology and Medicine:: Industry::
  • Employed in the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific cellular pathways or receptors.

Comparison with Similar Compounds

While N-[2-(4-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide is unique, it shares features with other benzamides and related compounds. Further studies can explore these comparisons.

Properties

Molecular Formula

C18H15F6NO3

Molecular Weight

407.3 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C18H15F6NO3/c1-27-14-2-4-15(5-3-14)28-7-6-25-16(26)11-8-12(17(19,20)21)10-13(9-11)18(22,23)24/h2-5,8-10H,6-7H2,1H3,(H,25,26)

InChI Key

BIOFRUYSFVQSMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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